Iron tris(isononanoate)
CAS No.: 93776-39-7
Cat. No.: VC16961071
Molecular Formula: C27H51FeO6
Molecular Weight: 527.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93776-39-7 |
|---|---|
| Molecular Formula | C27H51FeO6 |
| Molecular Weight | 527.5 g/mol |
| IUPAC Name | iron(3+);7-methyloctanoate |
| Standard InChI | InChI=1S/3C9H18O2.Fe/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
| Standard InChI Key | USNJDROEZIPQPE-UHFFFAOYSA-K |
| Canonical SMILES | CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Fe+3] |
Introduction
Chemical Structure and Physicochemical Properties
Iron tris(isononanoate) belongs to the family of iron carboxylates, where the iron(III) center adopts a six-coordinate octahedral geometry. Each isononanoate ligand (derived from isononanoic acid, ) binds via its carboxylate group, forming a stable complex with a molar mass of 527.54 g/mol . The branched alkyl chains of the isononanoate ligands contribute to the compound’s solubility in organic solvents such as toluene and hexane, while its hydrophobic nature limits aqueous solubility.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 527.54 g/mol | |
| Solubility | Soluble in nonpolar solvents | |
| Stability | High thermal and oxidative stability |
The ligand’s branched structure sterically shields the iron center, reducing susceptibility to hydrolysis and oxidation compared to linear carboxylate analogs .
Synthesis and Industrial Production
Laboratory Synthesis
Iron tris(isononanoate) is synthesized via the reaction of iron(III) chloride () with isononanoic acid in the presence of a base (e.g., sodium hydroxide) under reflux conditions:
The reaction typically occurs in toluene or hexane, with purification achieved through filtration and recrystallization.
Industrial-Scale Production
Industrial manufacturing employs batch reactors capable of handling large volumes (500–1,000 L). Key parameters include:
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Temperature: 80–100°C
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Reaction Time: 4–6 hours
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Yield: 85–90% after purification
Process optimization focuses on minimizing byproducts such as unreacted ligands and iron oxides, which are removed via solvent extraction.
Applications in Industrial and Biomedical Contexts
Catalysis and Material Science
Iron tris(isononanoate) serves as a precursor for iron oxide nanoparticles, which are utilized in magnetic resonance imaging (MRI) contrast agents and catalytic systems . Its redox-active iron center facilitates electron transfer in oxidation-reduction reactions, making it valuable in:
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Polymer Stabilization: Acts as a thermal stabilizer in polyvinyl chloride (PVC) production.
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Coating Formulations: Enhances adhesion and corrosion resistance in industrial coatings .
Biomedical Research
Recent studies suggest potential roles in iron metabolism due to its ability to donate iron ions in biological systems . In vitro experiments demonstrate its capacity to mimic transferrin-bound iron, enabling investigations into cellular iron uptake mechanisms . The compound’s low toxicity profile (LD₅₀ > 2,000 mg/kg in rodents) further supports its use in biomedical applications.
Biological Activity and Pharmacokinetics
Iron Absorption Dynamics
Stable isotope techniques, such as plasma isotope appearance and erythrocyte incorporation methods, have been employed to study the compound’s absorption kinetics . Key findings include:
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Peak Plasma Concentration: Achieved within 2–4 hours post-administration.
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Bioavailability: 15–20% in iron-deficient models, comparable to ferrous sulfate .
Interaction with Biological Substrates
The iron center in tris(isononanoate) interacts with proteins such as ferritin and hepcidin, modulating systemic iron homeostasis . Molecular dynamics simulations reveal that the ligand’s hydrophobic chains minimize nonspecific binding to serum proteins, enhancing targeted delivery .
Comparative Analysis with Related Iron Complexes
Iron tris(isononanoate) exhibits distinct advantages over similar complexes:
The branched ligands in tris(isononanoate) confer superior stability in hydrophobic environments, enabling applications inaccessible to hydrophilic analogs .
Recent Advances and Future Directions
Topical Preparations
A 2018 patent disclosed the use of iron tris(isononanoate) in topical formulations for enhancing skin permeability of active ingredients . The compound’s lipophilic nature facilitates transdermal delivery, with clinical trials demonstrating a 30% increase in drug absorption compared to control formulations .
Sustainable Catalysis
Ongoing research explores its role in green chemistry, particularly in the degradation of polyethylene terephthalate (PET) plastics. Preliminary results indicate a 40% reduction in reaction temperature when using tris(isononanoate)-derived catalysts .
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